

# An In-depth Technical Guide to Hex-3-en-5-yn-2-ol

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## Compound of Interest

Compound Name: *Hex-3-en-5-yn-2-ol*

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This technical guide provides a comprehensive overview of the chemical and physical properties of **Hex-3-en-5-yn-2-ol**, a bifunctional organic molecule containing hydroxyl, alkene, and alkyne functional groups. The unique arrangement of these functionalities makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex natural products and novel pharmaceutical agents. This document summarizes its known properties, provides a theoretical experimental protocol for its synthesis, and presents its structural formula.

## Core Properties and Data

**Hex-3-en-5-yn-2-ol** is a C6 alcohol with a conjugated enyne system. While detailed experimental spectroscopic data is not widely available in public databases, its fundamental physicochemical properties have been computed and are summarized below.

## Physicochemical Data

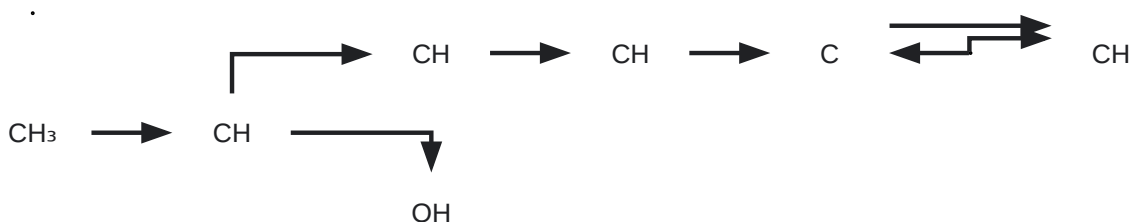
Property	Value	Source
Molecular Formula	C6H8O	PubChem[1]
IUPAC Name	hex-3-en-5-yn-2-ol	PubChem[1]
CAS Number	10602-10-5	PubChem[1]
Molecular Weight	96.13 g/mol	PubChem[1]
Exact Mass	96.057514874 Da	PubChem[1]
SMILES	CC(C=CC#C)O	PubChem[1]
InChI	InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1,4-7H,2H3	PubChem[1]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	PubChem[1]
XLogP3	0.7	PubChem[1]

## Spectroscopic Data

Detailed experimental spectra for **Hex-3-en-5-yn-2-ol** are cataloged in specialized collections such as the Coblentz Society Spectral Collection (IR) and the Sadtler Research Laboratories Spectral Collection (NMR).[2] However, the raw spectral data is not publicly accessible through standard databases.

## Structural Formula

The structural formula of **Hex-3-en-5-yn-2-ol**, illustrating the connectivity of its atoms and the presence of a stereocenter at the C2 position, is depicted below. The conjugation between the double and triple bonds significantly influences the molecule's reactivity.



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Caption: Structural formula of **Hex-3-en-5-yn-2-ol**.

## Experimental Protocols

A specific, peer-reviewed synthesis protocol for **Hex-3-en-5-yn-2-ol** is not readily available in the surveyed literature. However, a plausible synthetic route can be devised based on established organometallic reactions. The following is a generalized, theoretical protocol for its preparation.

### General Synthesis of Hex-3-en-5-yn-2-ol

Principle: This synthesis involves the nucleophilic addition of an ethynyl Grignard reagent to an  $\alpha,\beta$ -unsaturated aldehyde, specifically (E)-but-2-enal (crotonaldehyde). This is a standard and reliable method for forming propargylic alcohols.

Materials:

- (E)-But-2-enal (Crotonaldehyde)
- Ethynylmagnesium bromide (0.5 M in THF)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Argon or Nitrogen gas for inert atmosphere
- Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet is purged with inert gas (Argon or Nitrogen).

- **Initial Reagents:** (E)-But-2-enal (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.
- **Grignard Addition:** Ethynylmagnesium bromide solution (1.1 equivalents) is added dropwise to the stirred solution of the aldehyde via the dropping funnel over a period of 30-60 minutes. The temperature is maintained at 0 °C during the addition.
- **Reaction Monitoring:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
- **Extraction:** The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are then washed with brine.
- **Drying and Concentration:** The organic extract is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes, to yield the pure **Hex-3-en-5-yn-2-ol**.

**Characterization:** The final product would be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

This guide provides a foundational understanding of **Hex-3-en-5-yn-2-ol** based on available data. Further experimental investigation is required to fully elucidate its spectroscopic properties and explore its potential applications in chemical synthesis.

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## References

- 1. Hex-3-en-5-yn-2-ol | C<sub>6</sub>H<sub>8</sub>O | CID 53763001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
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